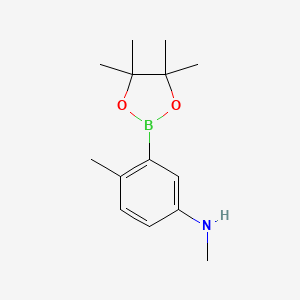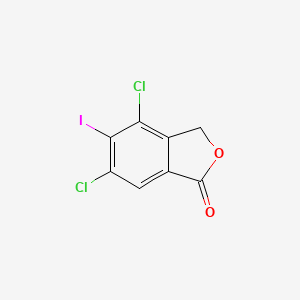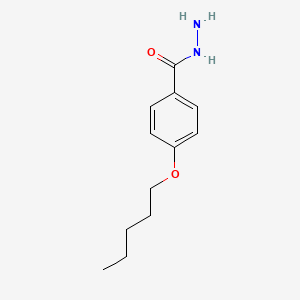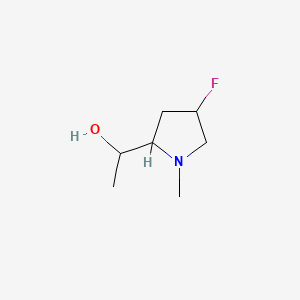
1-(4-Fluoro-1-methylpyrrolidin-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol is a chiral compound that features a pyrrolidine ring substituted with a fluorine atom and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoropyrrolidine and methyl ethyl ketone.
Reaction Conditions: The key steps involve the formation of the pyrrolidine ring, followed by the introduction of the fluorine atom and the hydroxyl group. This can be achieved through a series of reactions including nucleophilic substitution, reduction, and stereoselective hydroxylation.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions.
化学反应分析
Types of Reactions
(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and substituted pyrrolidine derivatives.
科学研究应用
(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of (1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to a biological response.
Pathways Involved: The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
(1S)-1-[(2S,4R)-4-chloro-1-methyl-pyrrolidin-2-yl]ethanol: Similar structure but with a chlorine atom instead of fluorine.
(1S)-1-[(2S,4R)-4-bromo-1-methyl-pyrrolidin-2-yl]ethanol: Similar structure but with a bromine atom instead of fluorine.
(1S)-1-[(2S,4R)-4-iodo-1-methyl-pyrrolidin-2-yl]ethanol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol imparts unique properties such as increased metabolic stability and altered electronic effects, making it distinct from its halogenated analogs.
属性
分子式 |
C7H14FNO |
|---|---|
分子量 |
147.19 g/mol |
IUPAC 名称 |
1-(4-fluoro-1-methylpyrrolidin-2-yl)ethanol |
InChI |
InChI=1S/C7H14FNO/c1-5(10)7-3-6(8)4-9(7)2/h5-7,10H,3-4H2,1-2H3 |
InChI 键 |
DIWHMZGAZWOSSH-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CC(CN1C)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B13889022.png)


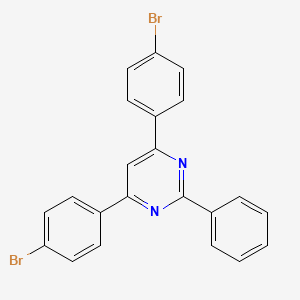
![N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13889034.png)
![5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13889055.png)
